(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid
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Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) . This indicates the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl amino group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not well-documented, boronic acids and their derivatives are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura cross-coupling reactions . Additionally, a study reports the catalytic protodeboronation of pinacol boronic esters, which could potentially be relevant .Scientific Research Applications
Synthesis and Catalysis
The tert-butoxycarbonyl (Boc) group is crucial for the protection of amines in various synthetic pathways, making compounds like (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid valuable in chemical synthesis. For instance, it has been employed in the N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient, environmentally benign catalyst, offering a straightforward method for generating N-Boc-protected amino acids, which are resistant to racemization during peptide synthesis (Heydari et al., 2007). Similarly, tert-butoxycarbonyl chloride (BocCI) has been used to introduce the Boc group into hindered amino acids, highlighting its utility for large-scale preparations of Boc-amino acids (Vorbrüggen, 2008).
Advanced Synthesis
Rhodium-catalyzed N-tert-butoxycarbonyl (Boc) amination by directed C-H bond activation showcases an innovative application, facilitating the introduction of N-Boc protected amino groups into aromatic nuclei. This method has been extended to the synthesis of complex alkaloids, demonstrating the versatility and efficiency of Boc-protected intermediates in organic synthesis (Wippich et al., 2016).
Pharmaceutical Intermediates
The Boc group plays a pivotal role in the development of pharmaceuticals. A notable application includes its use in the synthesis of HIV protease inhibitors, where a key intermediate, N-1-(tert-butyloxycarbonyl)-N-2-[4-(pyridin-2-yl)benzylidene]hydrazone, was prepared via Pd-mediated coupling of boronic acid with 2-bromopyridine. This step is critical for producing compounds with potent antiviral activities, exemplifying the significance of Boc-protected intermediates in medicinal chemistry (Xu et al., 2002).
Protecting Group Strategies
Boc-protected N-carboxanhydrides of amino acids demonstrate the utility of Boc as a protecting group in peptide synthesis. The ability to undergo base-induced dimerization in aprotic media to form pyrrolidine analogs underlines the strategic use of Boc-protected intermediates in the synthesis of complex peptide structures (Leban & Colson, 1996).
properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-6-12-5-4-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDJGFRQZHXGDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)NC(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572046 |
Source
|
Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid | |
CAS RN |
227473-82-7 |
Source
|
Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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